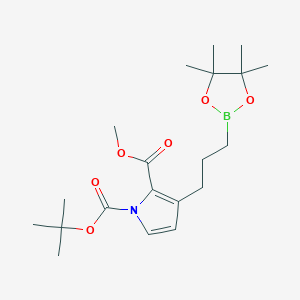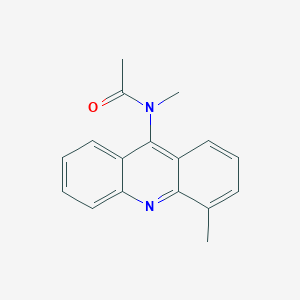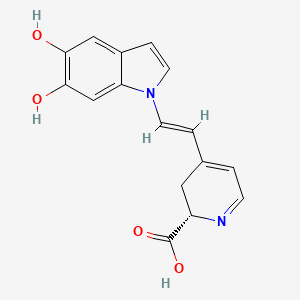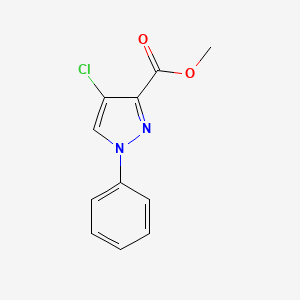
4-Hydroxy-2,3-dimethoxy-5-methylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2,3-dimethoxy-5-methylcyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes a cyclohexadienone ring substituted with hydroxy, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,3-dimethoxy-5-methylcyclohexa-2,5-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,3-dimethoxy-5-methylphenol.
Oxidation: The phenol group is oxidized to form the corresponding quinone.
Hydroxylation: The quinone is then hydroxylated to introduce the hydroxy group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation and hydroxylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,3-dimethoxy-5-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone back to the corresponding hydroquinone.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinones and hydroquinones, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Hydroxy-2,3-dimethoxy-5-methylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,3-dimethoxy-5-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
- 2,3-Dimethoxy-5-methylbenzoquinone
- 4-Hydroxy-4-methyl-2,6-di-tert-butyl-2,5-cyclohexadienone
Uniqueness
4-Hydroxy-2,3-dimethoxy-5-methylcyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H12O4 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
4-hydroxy-2,3-dimethoxy-5-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H12O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4,7,11H,1-3H3 |
InChI Key |
QCVIXJGYPPAXFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(C1O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12939317.png)



![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B12939359.png)
![12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12939364.png)
![5-(Trifluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B12939376.png)


